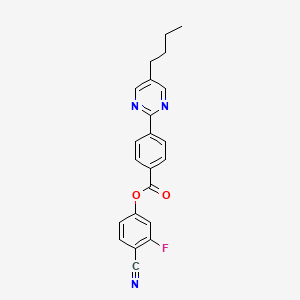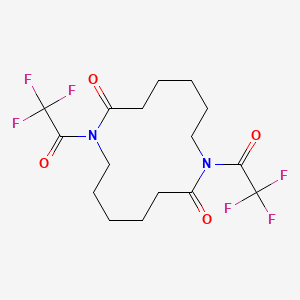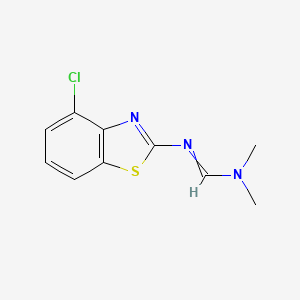
N'-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide is a chemical compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a chloro-substituted benzothiazole ring and a dimethylmethanimidamide group. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 4-chloro-1,3-benzothiazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloro group in the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-1,3-benzothiazol-2-yl)nicotinamide
- N-(4-Chloro-1,3-benzothiazol-2-yl)benzenesulfonamide
- N-(4-Chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide
Uniqueness
N’-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide is unique due to its specific structural features, such as the presence of a dimethylmethanimidamide group, which may confer distinct chemical and biological properties compared to other benzothiazole derivatives. This uniqueness can make it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
112446-65-8 |
|---|---|
Molecular Formula |
C10H10ClN3S |
Molecular Weight |
239.73 g/mol |
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C10H10ClN3S/c1-14(2)6-12-10-13-9-7(11)4-3-5-8(9)15-10/h3-6H,1-2H3 |
InChI Key |
KYAXHFDBCJNJLS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=NC2=C(S1)C=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)
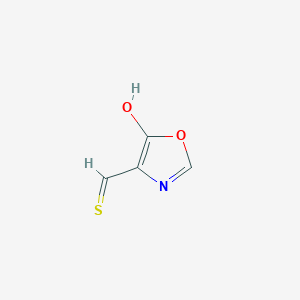
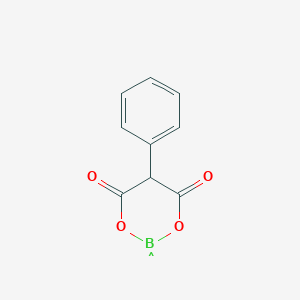
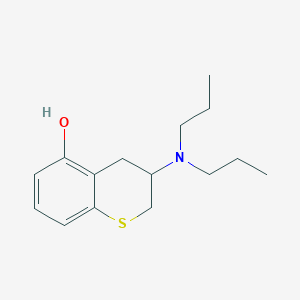
![Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate](/img/structure/B14317678.png)
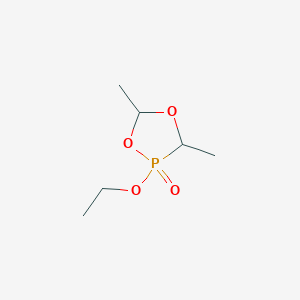
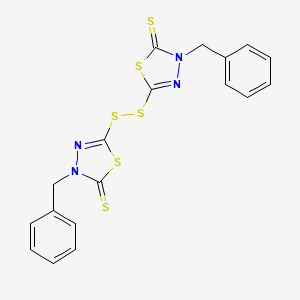
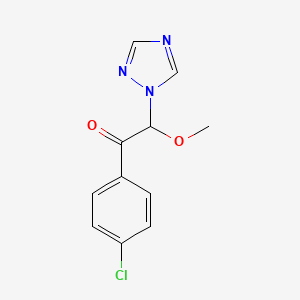
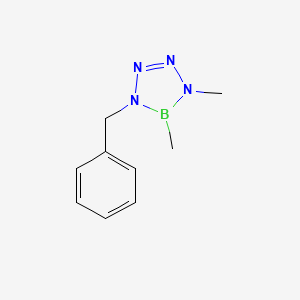
![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)
